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Cat. No.: B069455 Get Quote

<Executive Summary

This technical guide provides a comprehensive overview of 2-Pentadecyl-4,4-dimethyl-2-
oxazolin-5-one, a specialized heterocyclic compound with significant potential in synthetic

chemistry and drug discovery. The document details its chemical identity, including IUPAC

nomenclature and physicochemical properties. A thorough methodology for its synthesis via the

cyclization of an N-acylated amino acid precursor is presented, complete with a detailed

experimental protocol and characterization data. The guide further explores the compound's

relationship to other long-chain N-acyl amino acids and oxazolines, discussing their established

biological activities and potential therapeutic applications. This whitepaper serves as a

foundational resource for researchers and scientists engaged in the fields of medicinal

chemistry, organic synthesis, and pharmaceutical development, offering insights into the utility

of this unique molecular scaffold.

Introduction to Oxazolones and N-Acyl Amino Acids
Heterocyclic compounds are foundational to modern drug discovery, with scaffolds like

oxazolone (also known as azlactone) serving as versatile intermediates for synthesizing a wide

array of biologically active molecules.[1][2] The 5(4H)-oxazolone ring, in particular, is a key

synthon for the creation of modified α-amino acids, peptides, and other complex heterocyclic

systems.[2] The reactivity of the oxazolone ring is significantly influenced by the substituents at

its C-2 and C-4 positions, which dictates its utility in various intermolecular reactions.[1]
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Concurrently, the field of lipidomics has illuminated the critical role of N-acyl amino acids

(NAAAs) as endogenous signaling molecules.[3][4] These lipids, formed by an amide bond

between a long-chain fatty acid and an amino acid, are implicated in a wide range of

physiological and pathological processes.[3][5] For instance, specific NAAAs like arachidonoyl

serine and arachidonoyl glycine exhibit vasodilatory, neuroprotective, and antinociceptive

properties.[4][5] The incorporation of a long lipophilic chain, such as the pentadecyl group, can

profoundly impact a molecule's physicochemical properties, influencing its ability to interact

with biological membranes and molecular targets.[6]

This guide focuses on a molecule that merges these two chemical domains: 2-Pentadecyl-4,4-
dimethyl-2-oxazolin-5-one. This compound integrates the reactive oxazolone core, featuring

gem-dimethyl substitution at the C-4 position, with a 15-carbon lipophilic tail at the C-2 position.

This unique structure suggests potential as both a specialized synthetic intermediate and a

candidate for biological investigation.

Chemical Identity and Properties
IUPAC Nomenclature and Structural Elucidation
The compound in focus is identified by the CAS Number 176665-09-1.[7][8] Its formal IUPAC

name is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.[7]

The structure consists of a five-membered 1,3-oxazol-5-one ring. Key features include:

A pentadecyl group (a C15 saturated alkyl chain) attached to the C-2 position.

Two methyl groups at the C-4 position, creating a quaternary carbon.

A carbonyl group at the C-5 position.

An imine (C=N) bond within the ring, making it a 2-oxazoline derivative.

Caption: Structure of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.

Physicochemical Properties
The combination of a long hydrophobic alkyl chain and a polar heterocyclic ring gives this

molecule amphiphilic characteristics. A summary of its key computed and known properties is
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presented below.

Property Value Source

CAS Number 176665-09-1 [7]

Molecular Formula C₂₀H₃₇NO₂ [7]

Molecular Weight 323.5 g/mol [7]

Canonical SMILES
CCCCCCCCCCCCCCCC1=N

C(C(=O)O1)(C)C
[7]

InChIKey
ILGXDNNGIIKCHN-

UHFFFAOYSA-N
[7]

Synthesis and Characterization
The synthesis of 2-alkyl-4,4-disubstituted-5(4H)-oxazolones is typically achieved through the

cyclodehydration of N-acyl-α,α-disubstituted amino acids.[1][9] This established methodology

provides a reliable and direct route to the target compound.

Retrosynthetic Analysis and Workflow
The synthesis originates from two primary starting materials: 2-amino-2-methylpropanoic acid

and pentadecanoyl chloride. The workflow involves an initial acylation step to form the N-acyl

amino acid intermediate, followed by an intramolecular cyclization to yield the final oxazolone

product.
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Caption: Retrosynthetic pathway for the target oxazolone.

Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 4,4-dimethyl-2-pentadecyl-1,3-

oxazol-5(4H)-one.

Step 1: Synthesis of N-Pentadecanoyl-2-amino-2-methylpropanoic acid (Intermediate)

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and

under a nitrogen atmosphere, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1

mixture of 1 M NaOH(aq) and tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

Acylation: While stirring vigorously, add pentadecanoyl chloride (1.05 eq) dropwise over 30

minutes, ensuring the temperature remains below 5 °C.[6] The pentadecanoyl chloride

serves as the acylating agent to introduce the C15 chain.[6][10]

Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, acidify the mixture to pH 2-3 using 2 M HCl. The

product will precipitate as a white solid.

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water,

and dry under vacuum to yield the N-acylated amino acid intermediate.

Step 2: Cyclodehydration to form 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one (Target)

Reagents & Setup: In a dry 100 mL flask, suspend the N-pentadecanoyl-2-amino-2-

methylpropanoic acid (1.0 eq) in acetic anhydride (5.0 eq).

Cyclization: Heat the mixture to 80 °C with stirring for 2 hours. The acetic anhydride acts as a

dehydrating agent to facilitate the intramolecular cyclization.

Isolation: Cool the reaction mixture to room temperature. Remove the excess acetic

anhydride under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil or solid can be purified by column chromatography on

silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable

solvent like ethanol to yield the pure oxazolone product.

Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard

spectroscopic techniques.[11][12]

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for

the two C4-methyl groups, and characteristic multiplets for the long pentadecyl alkyl chain (a

triplet for the terminal methyl group and overlapping multiplets for the methylene groups).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would confirm the

presence of the carbonyl carbon (C5), the imine carbon (C2), the quaternary carbon (C4),

and the distinct carbons of the methyl and pentadecyl groups.

IR (Infrared) Spectroscopy: The IR spectrum should show a strong characteristic absorption

band for the C=O (carbonyl) group around 1700-1720 cm⁻¹ and a band for the C=N (imine)

stretch.[11]
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ or

[M+H]⁺ corresponding to the calculated molecular weight of 323.5 g/mol .[7][11]

Applications and Biological Context
While specific biological data for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is not

extensively documented in public literature, its structural components suggest several areas of

high potential for research and development.

Synthetic Utility
The primary application of this compound is as a chemical intermediate. The oxazolone ring is

susceptible to nucleophilic attack, allowing for ring-opening reactions that can be used to

synthesize unique peptide structures containing the bulky N-pentadecanoyl-α,α-dimethylglycine

moiety. This building block could be used to introduce lipophilic character into peptides,

potentially enhancing their membrane permeability or modulating their pharmacological

properties.

Potential Biological Activity
The structure is a direct analog of long-chain N-acyl amino acids (NAAAs), a class of lipids with

significant signaling roles.[3][13]

Endocannabinoid System: Many NAAAs are chemically related to endocannabinoids and

interact with the broader "endocannabinoidome".[3] For example, pentadecanoyl-L-carnitine,

which also contains a C15 acyl chain, has been identified as a cannabinoid (CB) receptor

agonist.[14] This suggests that the pentadecyl chain could confer activity at cannabinoid or

related receptors.

Antimicrobial & Anti-inflammatory Activity: Long-chain NAAAs isolated from bacteria have

shown antibacterial activity.[13][15] Furthermore, a closely related compound, 2-pentadecyl-

2-oxazoline (lacking the C4-dimethyl and C5-oxo groups), has demonstrated anti-

inflammatory and neuroprotective effects.[7] It is plausible that the title compound could

exhibit similar properties.
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Caption: Relationship between chemical class and potential applications.

Conclusion and Future Directions
2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one is a specialized molecule at the intersection of

heterocyclic chemistry and lipid science. Its synthesis is straightforward using established

methods, making it an accessible building block for further chemical exploration. While its own

biological profile remains to be fully characterized, its structural similarity to bioactive NAAAs

and other oxazoline derivatives strongly suggests its potential as a modulator of biological

systems.

Future research should focus on:

Biological Screening: Systematic screening of the compound in assays for antimicrobial,

anti-inflammatory, and cannabinoid receptor activity.

Medicinal Chemistry: Using the compound as a scaffold to generate a library of derivatives to

establish structure-activity relationships (SAR).
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Synthetic Applications: Exploring its utility in peptide synthesis to create novel lipopeptides

with enhanced therapeutic properties.

This technical guide provides the foundational chemical knowledge required for researchers to

undertake these future investigations, paving the way for new discoveries in drug development

and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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